molecular formula C8H12ClNO2 B13475431 2-Amino-5-methoxy-4-methylphenol hydrochloride CAS No. 245737-34-2

2-Amino-5-methoxy-4-methylphenol hydrochloride

Cat. No.: B13475431
CAS No.: 245737-34-2
M. Wt: 189.64 g/mol
InChI Key: WJIFKOBQJBRAKP-UHFFFAOYSA-N
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Description

2-Amino-5-methoxy-4-methylphenol hydrochloride is an organic compound that belongs to the class of phenols. It is characterized by the presence of an amino group, a methoxy group, and a methyl group attached to a benzene ring. This compound is often used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-methoxy-4-methylphenol hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-Amino-4-methylphenol and methoxybenzene derivatives.

    Reaction Conditions: The reaction conditions often include the use of solvents like methanol or ethanol, and catalysts such as sodium borohydride or palladium on carbon.

    Reaction Steps: The primary steps involve the nitration of the starting materials, followed by reduction and subsequent methylation to introduce the methoxy group.

Industrial Production Methods

In industrial settings, the production of this compound is carried out in large-scale reactors under controlled conditions. The process involves:

    Batch or Continuous Processes: Depending on the scale, either batch or continuous processes are used.

    Purification: The product is purified using techniques such as recrystallization or chromatography to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-methoxy-4-methylphenol hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: The amino and methoxy groups can participate in substitution reactions, leading to the formation of various substituted phenols.

Common Reagents and Conditions

    Oxidation Reagents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction Reagents: Sodium borohydride and lithium aluminum hydride are frequently used for reduction reactions.

    Substitution Reagents: Halogenating agents like bromine or chlorine are used for substitution reactions.

Major Products Formed

The major products formed from these reactions include:

    Quinones: From oxidation reactions.

    Amines and Alcohols: From reduction reactions.

    Substituted Phenols: From substitution reactions.

Scientific Research Applications

2-Amino-5-methoxy-4-methylphenol hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is used in the study of enzyme mechanisms and as a substrate in biochemical assays.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Amino-5-methoxy-4-methylphenol hydrochloride involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, affecting their activity and function.

    Pathways Involved: It can modulate various biochemical pathways, including oxidative stress pathways and signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-4-methylphenol: Similar structure but lacks the methoxy group.

    2-Amino-5-methylphenol: Similar structure but lacks the methoxy group.

    2-Amino-4-methoxyphenol: Similar structure but lacks the methyl group.

Uniqueness

2-Amino-5-methoxy-4-methylphenol hydrochloride is unique due to the presence of both the methoxy and methyl groups, which confer distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable in specific chemical reactions and applications.

Properties

CAS No.

245737-34-2

Molecular Formula

C8H12ClNO2

Molecular Weight

189.64 g/mol

IUPAC Name

2-amino-5-methoxy-4-methylphenol;hydrochloride

InChI

InChI=1S/C8H11NO2.ClH/c1-5-3-6(9)7(10)4-8(5)11-2;/h3-4,10H,9H2,1-2H3;1H

InChI Key

WJIFKOBQJBRAKP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1OC)O)N.Cl

Origin of Product

United States

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